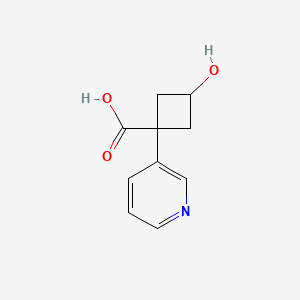

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Description

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a hydroxyl group at the 3-position and a pyridin-3-yl substituent at the 1-position. For example, cyclobutane-bearing compounds are frequently employed in medicinal chemistry for their ability to restrict molecular flexibility, enhancing target binding specificity .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-hydroxy-1-pyridin-3-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6,8,12H,4-5H2,(H,13,14) |

InChI Key |

RURQHYXHLBLMSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CN=CC=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyridinyl derivatives .

Scientific Research Applications

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridinyl groups play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects

Cyclobutane Derivatives with Functional Groups

- trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid (CAS: 1781036-60-9): The hydroxymethyl group enhances hydrophilicity, contrasting with the aromatic pyridin-3-yl group in the target compound .

- 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid : The trifluoromethyl group increases electronegativity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications .

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (CAS No. 1523760-79-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.20 g/mol |

| CAS Number | 1523760-79-3 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 3-hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid. For instance, research on related compounds has shown that modifications in the pyridine ring can enhance antibacterial activity against various pathogens. A study focusing on structure-activity relationships (SAR) found that certain modifications in pyridine-based compounds significantly improved their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The biological activity of 3-hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with a pyridine moiety often act as enzyme inhibitors, affecting pathways critical for bacterial survival. For example, derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis .

- Biofilm Disruption : The compound has demonstrated potential in disrupting biofilm formation, a significant factor in antibiotic resistance. Research indicates that certain derivatives can inhibit biofilm formation at concentrations lower than those required to inhibit bacterial growth, suggesting a novel approach to combat biofilm-associated infections .

Study 1: Antibacterial Evaluation

A study evaluated a series of pyridine derivatives for their antibacterial activity. Among these, compounds structurally similar to 3-hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 256 μg/ml against S. aureus and Bacillus subtilis. The most potent derivatives showed MICs as low as 4 μg/ml, indicating strong antibacterial properties .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of pyridine derivatives found that introducing hydroxyl groups at specific positions significantly enhanced antimicrobial activity. The presence of the hydroxy group in the cyclobutane ring was crucial for maintaining the compound's biological efficacy .

Q & A

Q. How can impurities from incomplete cyclobutane ring closure be identified and minimized?

- Methodology: Use LC-MS to detect linear byproducts. Optimize reaction time and quenching steps. Add scavengers (e.g., molecular sieves) to trap reactive intermediates .

Comparative Studies

Q. How do structural analogs (e.g., 3-benzylcyclopentane-1-carboxylic acid) differ in bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.